molecular formula C16H22N4O4S B2545763 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705076-98-7

3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Numéro de catalogue B2545763
Numéro CAS: 1705076-98-7
Poids moléculaire: 366.44
Clé InChI: DFNPNBISWICNGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a heterocyclic molecule that is presumed to have potential biological activity due to its structural features. Heterocyclic compounds like this one are often studied for their pharmacological properties and can serve as a basis for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with basic heterocyclic scaffolds. For instance, the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives, as mentioned in one of the studies, involves the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, which is then reacted with various electrophiles under basic conditions in an aprotic polar solvent . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be employed.

Molecular Structure Analysis

Polymorphism is a common phenomenon in heterocyclic compounds, where different crystalline forms can exist. The conformational polymorphs of a related compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, show that different polymorphs can have distinct molecular and crystal structures, which can affect the stability and properties of the compound . The molecular structure is crucial as it can influence the interaction with biological targets.

Chemical Reactions Analysis

The reactivity of such heterocyclic compounds is often explored in the context of their potential as drug candidates. The chemical reactions they undergo can be tailored to produce a variety of derivatives with different substituents, which can modulate their biological activity. For example, the synthesis of various derivatives as potential drug candidates for Alzheimer’s disease involves the reaction of a key intermediate with different electrophiles . This approach is likely applicable to the synthesis and modification of 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular and crystal structures. Polymorphism can lead to variations in properties such as solubility, melting point, and stability. For instance, the study of concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole reveals that different polymorphs can have different densities and lattice energies, which are indicative of their stability . These properties are essential for the development of a drug as they affect its formulation and shelf life.

The provided papers do not directly discuss the physical and chemical properties of 3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, but they offer insights into the factors that could influence these properties in similar compounds.

Applications De Recherche Scientifique

Anticancer Activity

A study explored the lethal poisoning of cancer cells by respiratory chain inhibition combined with dimethyl α-ketoglutarate, showing a bioenergetic catastrophe in cancer cells due to the inhibition of oxidative phosphorylation and glycolysis. This research unveils a metabolic vulnerability in cancer cells that could be exploited for therapeutic purposes (Sica et al., 2019). Furthermore, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole was evaluated for their anticancer properties, showing some derivatives as promising anticancer agents (Rehman et al., 2018).

Antibacterial Activity

Research on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to potent antibacterial activity (Khalid et al., 2016). Another study reported on the synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials, revealing moderate inhibitory effects, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Enzyme Inhibition

Compounds with the 1,3,4-oxadiazole structure have been investigated for their enzyme inhibition potential. One study synthesized derivatives and evaluated them for antibacterial and enzyme inhibition potential, finding modest antibacterial and enzyme inhibition effects, highlighting the diverse biological activities of these compounds (Virk et al., 2023).

Propriétés

IUPAC Name

3-cyclopropyl-5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-10-15(11(2)23-18-10)25(21,22)20-7-3-4-12(9-20)8-14-17-16(19-24-14)13-5-6-13/h12-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNPNBISWICNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.